Methyl 5-ethenylpyridine-2-carboxylate
Description
Methyl 5-ethenylpyridine-2-carboxylate is a pyridine-based ester derivative characterized by a vinyl (ethenyl) group at the 5-position and a methyl ester at the 2-position of the pyridine ring. The ethenyl group introduces structural rigidity and conjugation, which may influence electronic properties and reactivity compared to other pyridine esters.
Properties
CAS No. |
1147893-82-0 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
methyl 5-ethenylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H9NO2/c1-3-7-4-5-8(10-6-7)9(11)12-2/h3-6H,1H2,2H3 |
InChI Key |
QONVLLYBINTUGV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
Ethyl 5-Methylpyridine-2-Carboxylate (CAS 55876-82-9)
- Structure : Ethyl ester at the 2-position and a methyl group at the 5-position.
- Molecular Formula: C9H11NO2; Molecular Weight: 165.19 g/mol .
- Key Differences :
- The substituent at the 5-position (methyl vs. ethenyl) reduces conjugation and steric bulk compared to the ethenyl group.
- Ethyl ester (vs. methyl) may slightly increase lipophilicity, influencing solubility and bioavailability.
Methyl 3-Chloro-5-(Trifluoromethyl)Pyridine-2-Carboxylate
- Structure : Chloro and trifluoromethyl groups at the 3- and 5-positions, respectively.
- Key Differences: Strong electron-withdrawing groups (Cl, CF3) enhance electrophilicity, making this compound more reactive in nucleophilic substitution or coupling reactions compared to the ethenyl derivative . Potential applications in agrochemicals or fluorinated drug candidates.
Ethyl 5-Methylimidazo[1,2-a]Pyridine-2-Carboxylate
- Structure : Imidazo ring fused to the pyridine core, with a methyl group at the 5-position and ethyl ester at the 2-position.
- Synthesis : Prepared from 6-methylpyridin-2-amine and ethyl 3-bromo-2-oxopropionate .
- Key Differences :
- The fused imidazo ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and π-π stacking interactions.
- Likely applications in heterocyclic drug development (e.g., kinase inhibitors).
Ethyl 4-Hydroxymethyl-2-Methylpyridine-5-Carboxylate
- Structure : Hydroxymethyl group at the 4-position and methyl group at the 2-position.
- Crystallography : The hydroxymethyl group is slightly rotated out of the pyridine plane (O3—C7—C3—C4 torsion angle: 8.1°) .
Table 1: Comparative Properties of Pyridine Carboxylates
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